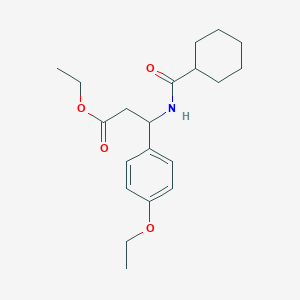
ETHYL 3-(CYCLOHEXYLFORMAMIDO)-3-(4-ETHOXYPHENYL)PROPANOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a cyclohexylformamido group, and a 4-ethoxyphenyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate typically involves the following steps:
Formation of the Amide Bond: The reaction between cyclohexylamine and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate cyclohexylformamide.
Esterification: The intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoic acid and ethanol.
Reduction: 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of esters with biological systems.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclohexylformamido and 4-ethoxyphenyl groups can influence its binding affinity and specificity.
類似化合物との比較
Ethyl 3-(cyclohexylformamido)-3-(4-ethoxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(phenylformamido)-3-(4-ethoxyphenyl)propanoate: Lacks the cyclohexyl group, which may affect its chemical properties and biological activity.
Ethyl 3-(cyclohexylformamido)-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
Ethyl 3-(cyclohexylformamido)-3-(4-hydroxyphenyl)propanoate:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 3-(cyclohexanecarbonylamino)-3-(4-ethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-3-24-17-12-10-15(11-13-17)18(14-19(22)25-4-2)21-20(23)16-8-6-5-7-9-16/h10-13,16,18H,3-9,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHXTFXZGJETCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidin-2-yl]pyridine](/img/structure/B5979671.png)

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5979681.png)
![1-[3-(Trifluoromethyl)phenyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5979695.png)
![5-(2-chloro-5-nitrobenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5979699.png)
![ethyl 3-({[4-(2-furyl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5979700.png)
![2-[4-(3-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B5979710.png)
![[2-(2-methoxyethyl)piperidin-1-yl]-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B5979736.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-N'-[(E)-(4-oxo-4H-chromen-3-YL)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5979742.png)
![2-[(2E)-2-[(E)-[3-(4-acetamidophenyl)sulfonyloxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5979750.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5979755.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5979762.png)
![2-(2-furyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxoacetamide](/img/structure/B5979765.png)
![7-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979770.png)
